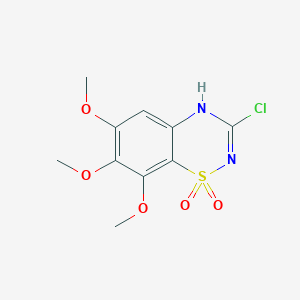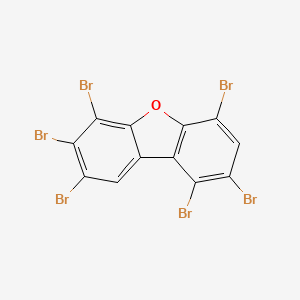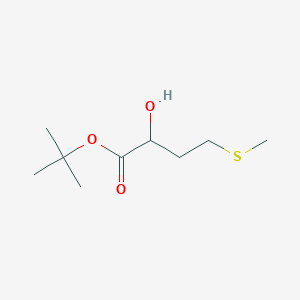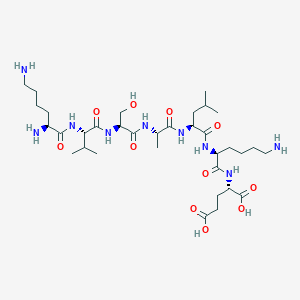
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of 3,5-DI-tert-butyl-4-hydroxybenzoic acid, where the carboxyl group is esterified with a tetradecyl group. This compound is used in various applications, particularly in the stabilization of polymers and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-DI-tert-butyl-4-hydroxybenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reduction.
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using aqueous acids or bases. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. It is typically catalyzed by acids or bases.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Produces 3,5-DI-tert-butyl-4-hydroxybenzoic acid and tetradecanol.
Transesterification: Produces a new ester and tetradecanol.
Reduction: Produces 3,5-DI-tert-butyl-4-hydroxybenzyl alcohol and tetradecanol.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is widely used in scientific research due to its antioxidant properties. It is employed in the stabilization of polymers, preventing oxidative degradation. In biological research, it is used to study the effects of antioxidants on cellular processes and oxidative stress. Additionally, it has applications in the pharmaceutical industry as a stabilizer for active ingredients.
Wirkmechanismus
The antioxidant activity of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is primarily due to the presence of the phenolic hydroxyl group. This group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation and enhancing the compound’s stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Octadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- 3,5-DI-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is unique due to its specific alkyl chain length, which influences its solubility and compatibility with different materials. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between hydrophobicity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
562107-99-7 |
|---|---|
Molekularformel |
C29H50O3 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
tetradecyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C29H50O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-32-27(31)23-21-24(28(2,3)4)26(30)25(22-23)29(5,6)7/h21-22,30H,8-20H2,1-7H3 |
InChI-Schlüssel |
GUWVSGSIVKANQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)

![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)

![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)



